
3-Methyl-4-phenylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-phenylphenylboronic acid is an organic compound belonging to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used to form carbon-carbon bonds. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methyl group and another phenyl group.
Mechanism of Action
Target of Action
3-Methyl-4-phenylphenylboronic acid is a boronic acid derivative, which are known to be used as synthetic intermediates in organic synthesis . They are important for the synthesis of many inhibitors of serine proteases . Therefore, the primary targets of this compound could be serine proteases, which play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell cycle progression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylphenylboronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as a Grignard reagent or an organolithium compound, with a boric ester like triisopropyl borate . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of boronic acids, including this compound, can be scaled up using continuous flow processes. These methods allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-phenylphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Although less common, reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-Methyl-4-phenylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and advanced materials.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid with a single phenyl group.
4-Methoxyphenylboronic acid: A derivative with a methoxy group, used in similar applications but with different reactivity.
3-Formylphenylboronic acid: Contains a formyl group, used in the synthesis of more complex molecules
Uniqueness: 3-Methyl-4-phenylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a methyl and a phenyl group on the phenyl ring can influence its electronic properties and steric effects, making it suitable for specialized applications in organic synthesis and material science .
Properties
IUPAC Name |
(3-methyl-4-phenylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHZTYOYTDWLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6326682.png)
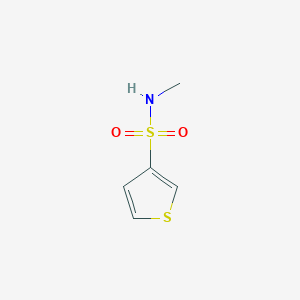

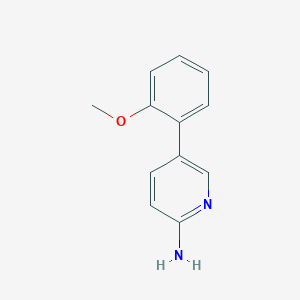

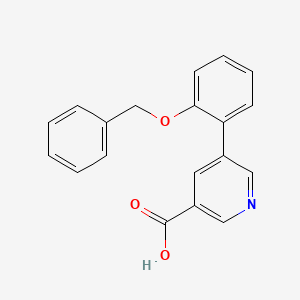

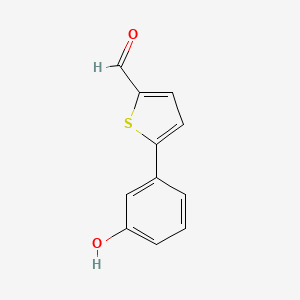
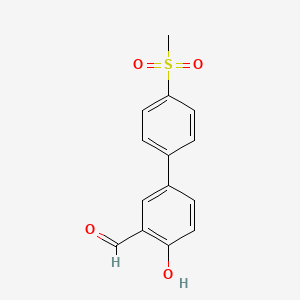

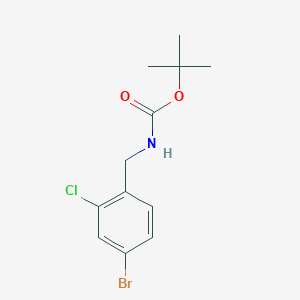
![2'-(Trifluoromethyl)[1,1'-biphenyl]-2-ol](/img/structure/B6326751.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-ol](/img/structure/B6326755.png)

